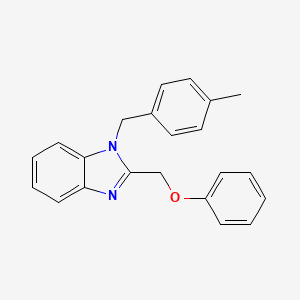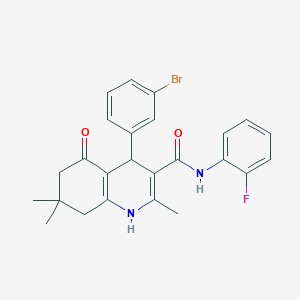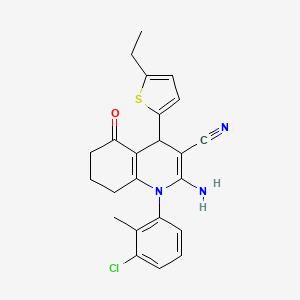![molecular formula C21H18N2S B11641310 N,N-dimethyl-4-[(E)-2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline CAS No. 40442-45-3](/img/structure/B11641310.png)
N,N-dimethyl-4-[(E)-2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-DIMETHYL-4-[(1E)-2-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}ETHENYL]ANILINE is a complex organic compound that features a thiazole ring fused with a naphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-4-[(1E)-2-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}ETHENYL]ANILINE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Fusion with Naphthalene: The thiazole ring is then fused with a naphthalene derivative through a series of condensation reactions.
Introduction of the Ethenyl Group: The ethenyl group is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.
Dimethylation: Finally, the aniline derivative is dimethylated using dimethyl sulfate or a similar methylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts and solvents are carefully chosen to optimize the reaction rates and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-DIMETHYL-4-[(1E)-2-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}ETHENYL]ANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Produces corresponding quinones or carboxylic acids.
Reduction: Leads to the formation of reduced aromatic rings or amines.
Substitution: Results in halogenated derivatives or substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N,N-DIMETHYL-4-[(1E)-2-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}ETHENYL]ANILINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of N,N-DIMETHYL-4-[(1E)-2-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}ETHENYL]ANILINE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to DNA or proteins, altering their function.
Pathways Involved: It may inhibit enzymes involved in cell division or induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-4-[(E)-2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
N,N-DIMETHYL-4-[(1E)-2-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}ETHENYL]ANILINE is unique due to its fused thiazole-naphthalene structure, which imparts distinct electronic and steric properties, making it valuable for specific applications in fluorescence and medicinal chemistry.
Eigenschaften
CAS-Nummer |
40442-45-3 |
|---|---|
Molekularformel |
C21H18N2S |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
4-[(E)-2-benzo[e][1,3]benzothiazol-2-ylethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C21H18N2S/c1-23(2)17-11-7-15(8-12-17)9-14-20-22-21-18-6-4-3-5-16(18)10-13-19(21)24-20/h3-14H,1-2H3/b14-9+ |
InChI-Schlüssel |
ODPLCKKBVAJQEP-NTEUORMPSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=C(S2)C=CC4=CC=CC=C43 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=C(S2)C=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (4Z)-4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11641246.png)
![5,7-Diethyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11641250.png)

![1-(4-Benzylpiperazin-1-yl)-3-[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenoxy]propan-2-ol](/img/structure/B11641257.png)

![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11641263.png)

methyl]imino}-4,5-dihydro-1,2,4-thiadiazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B11641272.png)
![2-(3-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B11641283.png)
![Ethyl 6-ethoxy-4-[(3-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11641295.png)
![2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate](/img/structure/B11641299.png)
![Propan-2-yl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11641301.png)

![2-[8,9-Bis(4-methoxyphenyl)furo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenol](/img/structure/B11641330.png)
